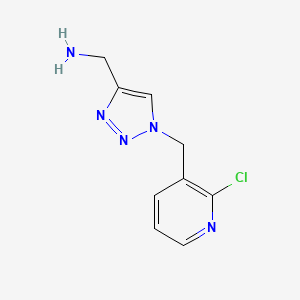![molecular formula C12H13N3O2S B1473117 1-(チアゾロ[5,4-b]ピリジン-2-イル)ピペリジン-2-カルボン酸 CAS No. 2097950-57-5](/img/structure/B1473117.png)
1-(チアゾロ[5,4-b]ピリジン-2-イル)ピペリジン-2-カルボン酸
説明
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
新規誘導体の合成
この化合物は、ヒドラゾノイルハライドを前駆体として用いた、新しい1,3-チアゾール、ピラノ[2,3-d]チアゾール、および4,5-ジヒドロチアゾロ[4,5-b]ピリジン誘導体の合成に役立ちます . これらの新規誘導体は、さまざまな医薬品および生物学的用途において可能性を示しています .
抗がん活性
この化合物から合成された特定の誘導体は、有望な抗がん効力を示しています。 たとえば、化合物(9b)、(9e)、および(9f)は、乳がん細胞株MCF-7に対して評価され、標準的な抗がん剤ドキソルビシンと比較されました .
ホスホイノシチド3-キナーゼ阻害剤
一連の新しい2-ピリジル、4-モルホリニル置換チアゾロ[5,4-b]ピリジンアナログが設計および合成されました。 これらのN-ヘテロ環状化合物は、強力なホスホイノシチド3-キナーゼ(PI3K)阻害活性を示しました . 代表的な化合物(19a)のIC50は、3.6 nmに達することができました .
構造活性相関(SAR)研究
SARの研究では、スルホンアミド官能基がPI3Kα阻害活性に重要であることが示されました。 2-クロロ-4-フルオロフェニルスルホンアミド(19b)または5-クロロチオフェン-2-スルホンアミド(19c)を有する化合物は、ナノモル濃度のIC50値で強力な阻害活性を示しました .
ドッキング分析
さらなるドッキング分析により、化合物19aのN-ヘテロ環状コアは、キナーゼへの結合に直接関与し、重要な水素結合相互作用を介していることが明らかになりました .
神経変性疾患における治療的使用
パーキンソン病やアルツハイマー病などの神経変性疾患の治療におけるA 2Aアデノシン受容体(AR)アンタゴニストの治療的使用は、非常に有望なアプローチです . この化合物は、これらのアンタゴニストの開発に潜在的に使用できます .
腫瘍の発生と免疫逃避
腫瘍細胞の免疫逃避と腫瘍の発生の両方を回避するためのA 2A ARアンタゴニストの潜在的な治療役割は、十分に文書化されています . この化合物は、これらのアンタゴニストの開発に潜在的に使用できます .
創薬における応用
ピラノ[2,3-d]チアゾールは、肥満、高脂血症、アテローム性動脈硬化性疾患に対する広範囲の創薬における応用を示しています . この化合物は、これらの薬の開発に潜在的に使用できます .
作用機序
Target of Action
Thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s worth noting that thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
生化学分析
Biochemical Properties
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in multiple cellular functions, including cell growth, proliferation, and survival . The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways.
Cellular Effects
The effects of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
At the molecular level, 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding inhibits the catalytic activity of PI3K, leading to downstream effects such as reduced phosphorylation of AKT, a key protein in the PI3K/AKT signaling pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of PI3K activity and prolonged effects on cellular function, including reduced cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux and metabolite levels, particularly in pathways related to energy production and lipid metabolism.
Transport and Distribution
Within cells and tissues, 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with target enzymes and proteins to modulate cellular processes.
特性
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(17)9-5-1-2-7-15(9)12-14-8-4-3-6-13-10(8)18-12/h3-4,6,9H,1-2,5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPTLYJEJSNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxy-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473037.png)


![5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473042.png)

![5-Methyl-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473048.png)
![tert-butyl 5-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473050.png)


![1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1473054.png)

![4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1473057.png)
